molecular formula C14H15NO4 B1365199 Diethyl 2-(4-cyanophenyl)malonate CAS No. 201404-26-4

Diethyl 2-(4-cyanophenyl)malonate

Cat. No.: B1365199
CAS No.: 201404-26-4
M. Wt: 261.27 g/mol
InChI Key: XKGWMWFGOLJWRZ-UHFFFAOYSA-N
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Description

Diethyl 2-(4-cyanophenyl)malonate is a malonic acid derivative where the central carbon atom of the malonate core is substituted with a 4-cyanophenyl group. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of liquid crystals and heterocyclic frameworks. Its synthesis typically involves alkylation of diethyl malonate under phase-transfer catalysis, followed by cyclocondensation with aldehydes to form dioxane derivatives .

Properties

IUPAC Name

diethyl 2-(4-cyanophenyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-3-18-13(16)12(14(17)19-4-2)11-7-5-10(9-15)6-8-11/h5-8,12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGWMWFGOLJWRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)C#N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80471431
Record name Diethyl (4-cyanophenyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201404-26-4
Record name Diethyl (4-cyanophenyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(4-cyanophenyl)malonate can be synthesized through the alkylation of diethyl malonate with 4-cyanobenzyl bromide in the presence of a base such as sodium ethoxide. The reaction typically proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution with the alkyl halide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs optimized conditions to enhance yield and purity. This may include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(4-cyanophenyl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium tert-butoxide

    Acids: Hydrochloric acid, sulfuric acid

    Solvents: Ethanol, dimethyl sulfoxide (DMSO), tetrahydrofuran (THF)

Major Products

    Alkylation: α-Substituted diethyl malonates

    Hydrolysis: 4-cyanophenylmalonic acid

    Decarboxylation: 4-cyanophenylacetic acid

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Comparative Overview of Diethyl 2-(4-Cyanophenyl)malonate and Analogs
Compound Name Substituent Key Applications/Reactions Notable Properties
This compound 4-cyanophenyl Liquid crystal synthesis , heterocyclic intermediates Strong electron-withdrawing group, enhances thermal stability in materials
Diethyl 2-(ethoxymethylene)malonate Ethoxymethylene Gould-Jacob reaction (antibacterial quinolones) Forms push-pull alkenes, facilitates cyclization
Diethyl 2-(pyridin-2-ylmethylene)malonate Pyridinylmethylene [3+2] Annulation with arynes Enables dipolar cycloaddition, coordination with metals
Diethyl 2-[(4-chloroanilino)methylene]malonate 4-Chloroanilino Protection group synthesis in amino acids Moderate electron-withdrawing effect, versatile in nucleophilic substitutions
Diethyl 2-pentylmalonate Pentyl Liquid crystal precursors Hydrophobic alkyl chain improves solubility in nonpolar media

Physicochemical Properties

  • Thermal Stability: The 4-cyanophenyl group enhances thermal stability in liquid crystals, as evidenced by differential scanning calorimetry (DSC) showing distinct phase transitions (e.g., 5-pentyl-2-(4-cyanophenyl)-1,3-dioxane) .
  • Volatility: Bulky substituents like 4-cyanophenyl reduce volatility compared to simpler malonates (e.g., diethyl malonate complexes with Hf/Zr melt at 62°C ).
  • Solubility: Ethyl esters (e.g., diethyl malonate) exhibit better organic solubility than dimethyl analogs, facilitating reactions in nonpolar solvents .

Application-Specific Performance

  • Liquid Crystals: this compound derivatives yield liquid crystals with high transition temperatures (>90% yield in cyclocondensation) . In contrast, alkyl-substituted analogs (e.g., diethyl 2-pentylmalonate) prioritize phase behavior tailored for display technologies.
  • Pharmaceuticals: Ethoxymethylene and anilino-substituted malonates are preferred for antibacterial quinolones and amino acid protection, leveraging their cyclization efficiency .
  • Materials Science: Malonate precursors with smaller substituents (e.g., diethyl malonate) are optimal for metal-organic chemical vapor deposition (MOCVD) due to high volatility, whereas bulkier groups like 4-cyanophenyl may limit film growth .

Biological Activity

Diethyl 2-(4-cyanophenyl)malonate is an organic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by the presence of a cyano group and two ethyl ester groups, makes it a versatile building block for the synthesis of biologically active compounds. This article explores its biological activity, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

  • Molecular Formula : C14H15NO4
  • Molecular Weight : 273.28 g/mol
  • Key Functional Groups :
    • Cyano group (-C≡N)
    • Ethyl ester groups (-COOEt)

The presence of the cyano group enhances the compound's reactivity, influencing its biological activity and making it particularly interesting for pharmaceutical applications.

This compound operates through several mechanisms depending on its application:

  • Prodrug Activity : It may act as a prodrug, releasing active metabolites that interact with specific molecular targets such as enzymes or receptors.
  • Binding Affinity : The cyanophenyl group can enhance binding affinity and specificity for biological targets, which is crucial in drug design.
  • Metabolic Pathways : The compound can undergo oxidation to form carboxylic acids or reduction to yield amines, which may have distinct biological activities.

Medicinal Chemistry

This compound has been utilized in the synthesis of various pharmaceutical intermediates:

  • Enzyme Inhibitors : Its derivatives have shown potential as inhibitors for enzymes involved in metabolic pathways, particularly in cancer and neurodegenerative diseases.
  • Receptor Ligands : The compound can be modified to create ligands targeting specific receptors, aiding in drug development for conditions such as hypertension and neurological disorders.

Case Studies

  • Synthesis of Anticancer Agents :
    • Research has indicated that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For instance, modifications to the malonate structure have led to compounds with enhanced activity against breast cancer cells .
  • Neuroprotective Effects :
    • A study demonstrated that certain derivatives possess neuroprotective properties by inhibiting oxidative stress pathways in neuronal cells. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaUnique FeaturesBiological Activity
Diethyl MalonateC6H10O4Basic structure without substituentsLimited biological activity
Diethyl 2-(phenyl)malonateC12H14O4Contains a phenyl groupModerate activity
This compoundC14H15NO4Contains a cyano group enhancing reactivityHigh potential as enzyme inhibitors
Diethyl 2-(3-nitrophenyl)malonateC14H15N3O5Contains a nitro group affecting reactivityVariable activity based on modifications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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